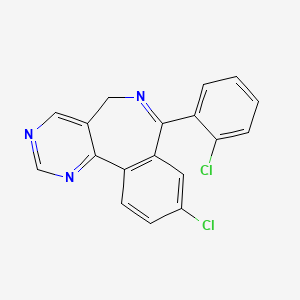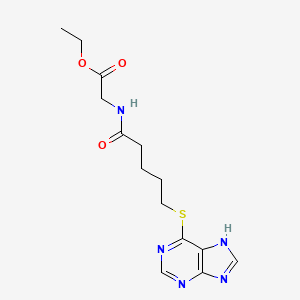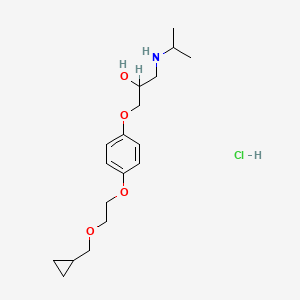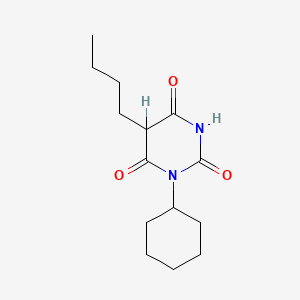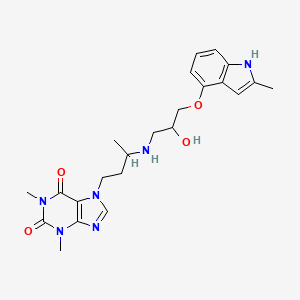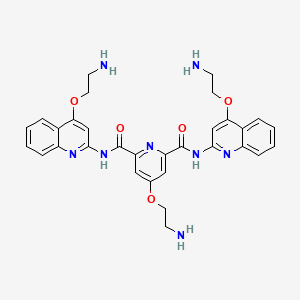
ピリドスタチン
概要
説明
ピリドスタチンは、核酸中のG4構造を安定化させる能力で知られる合成小分子です。G4構造は、DNAとRNAのグアニンリッチ配列によって形成される二次構造です。
科学的研究の応用
ピリドスタチンは、幅広い科学研究の応用を持っています。
化学: 化学では、ピリドスタチンはG4構造の形成と安定化を研究するためのツールとして使用されています。研究者は、これらの構造の生物物理学的性質と、ゲノム安定性における役割を理解するのに役立ちます .
生物学: 生物学研究では、ピリドスタチンは、G4構造が遺伝子調節、DNA複製、細胞老化に果たす役割を調査するために使用されます。テロメア機能不全を誘導し、癌細胞の増殖を阻害することが示されています .
医学: ピリドスタチンは、癌治療における潜在的な治療用途があります。癌遺伝子のプロモーターにおけるG4構造を安定化させることで、これらの遺伝子の発現を阻害し、腫瘍の増殖を抑制することができます。さらに、化学療法の感作剤として、既存の抗がん剤の有効性を高めることが検討されています .
産業: 製薬業界では、ピリドスタチンは、新しい抗癌療法を開発する可能性を調査されています。特定のDNA構造を標的とする能力は、創薬のための有望な候補として位置付けられています .
作用機序
ピリドスタチンは、核酸中のG4構造に結合することで効果を発揮します。これらの構造は、グアニンテトラッドの積み重ねによって形成され、フークスチン水素結合によって安定化されます。ピリドスタチンの平面状の芳香族構造により、グアニンテトラッド間にインターカレーションすることができ、G4構造を安定化させ、DNAおよびRNAポリメラーゼによるその巻き戻しを防ぎます .
ピリドスタチンによるG4構造の安定化は、テロメラーゼ活性の阻害、遺伝子発現の阻害、DNA損傷応答の誘導につながる可能性があります。これらの効果は、複合体の抗癌特性に総合的に寄与しています .
生化学分析
Biochemical Properties
Pyridostatin mainly acts on nucleotide chains and can sustain the loading forces produced by DNA and RNA polymerases . Thus, DNA or RNA polymerases cannot open G4s, which as a consequence causes DNA double-strand breaks (DSBs) . It has been rationally designed on the structural features shared by known G4-binding ligands .
Cellular Effects
Pyridostatin significantly downregulates certain proteins but upregulates others in HeLa cancer cells . The downregulated proteins consequently upregulate other proteins to activate cyclin and cell cycle regulation . Importantly, SUB1, which encodes human positive cofactor and DNA lesion sensor PC4, was downregulated by 4.76-fold .
Molecular Mechanism
The molecular mechanism of Pyridostatin involves its action as a G4 inducer and stabilizer . It acts on nucleotide chains and can sustain the loading forces produced by DNA and RNA polymerases . Thus, DNA or RNA polymerases cannot open G4s, which as a consequence causes DNA DSBs .
Temporal Effects in Laboratory Settings
It has been shown that Pyridostatin can significantly downregulate certain proteins but upregulate others in HeLa cancer cells .
Metabolic Pathways
It is known that Pyridostatin is a G4 inducer and stabilizer , suggesting that it may be involved in the regulation of gene expression.
Subcellular Localization
It is known that Pyridostatin is a G4 inducer and stabilizer , suggesting that it may be localized in the nucleus where it can interact with DNA.
準備方法
合成ルートと反応条件: ピリドスタチンとその類似体は、一連の化学反応によって合成されます。一般的な方法の1つは、2,6-ジアミノピリジンと様々な芳香族アルデヒドを特定の条件下で反応させて、目的の生成物を生成することです。反応には通常、ジメチルスルホキシド(DMSO)などの溶媒と、p-トルエンスルホン酸などの触媒が必要です。反応混合物を加熱してピリドスタチンの生成を促進します .
工業生産方法: ピリドスタチンの工業生産は、ラボでの合成プロセスをスケールアップするものです。これには、反応条件の最適化、より大きな反応容器の使用、および再結晶やクロマトグラフィーなどの様々な精製技術による最終生成物の純度の確保が含まれます .
化学反応の分析
反応の種類: ピリドスタチンは、主に核酸、特にG4構造との相互作用を起こします。通常、酸化、還元、置換などの伝統的な化学反応には参加しません。代わりに、主な作用機序は、G4構造に結合し、安定化することです .
一般的な試薬と条件: ピリドスタチンによるG4構造の安定化には、多くの場合、生理学的条件、すなわち、G4構造の形成と安定性に不可欠なカリウムやナトリウムなどの一価カチオンの存在が必要です .
生成される主要な生成物: ピリドスタチンがG4構造と相互作用することによって生じる主な結果は、これらの構造の安定化であり、これはテロメラーゼ活性の阻害と、癌細胞における遺伝子発現の阻害につながる可能性があります .
類似化合物との比較
ピリドスタチンは、G4構造安定化剤のより広範なクラスの一部です。類似の化合物には、次のものがあります。
BRACO-19: ピリドスタチンとは異なる結合モードを持つ、もう1つの強力なG4構造安定化剤.
TMPyP4: G4構造を安定化させ、テロメラーゼ活性を阻害する能力で知られるポルフィリン系化合物.
キノリン系リガンド: これらの化合物は、ピリドスタチンと構造的な類似性を持ち、G4構造に対して高い選択性を示します.
ピリドスタチンの独自性: ピリドスタチンのユニークな特徴は、二重鎖DNAよりもG4構造に対して高い選択性を持つことです。この選択性は、特定の結合相互作用と構造的な柔軟性に起因し、G4構造の生物学を研究し、標的療法を開発するための貴重なツールとなっています .
特性
IUPAC Name |
4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N8O5/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHSATQVJCTKEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Pyridostatin?
A1: Pyridostatin exhibits high specificity for G-quadruplexes (G4s), a non-canonical secondary structure formed by guanine-rich DNA or RNA sequences. [, , , , , , , , , , , , ]
Q2: How does Pyridostatin interact with G-quadruplexes?
A2: Pyridostatin binds to G4s through a combination of π-π stacking interactions between its aromatic rings and the guanine tetrads, as well as hydrogen bonding and electrostatic interactions between its aliphatic amine side chains and the phosphate backbone of the DNA or RNA. [, ] This binding stabilizes the G4 structure, interfering with its normal biological functions. [, , , ]
Q3: What are the downstream consequences of Pyridostatin binding to G-quadruplexes in cells?
A3: Pyridostatin binding to G4s can disrupt a variety of cellular processes, depending on the location and function of the targeted G4. These effects include:
- Inhibition of Telomerase Activity: Pyridostatin can bind to telomeric G4s, inhibiting the activity of telomerase, an enzyme essential for maintaining telomere length in cancer cells. [, , , ]
- Induction of DNA Damage: By interfering with DNA replication and repair processes, Pyridostatin can induce DNA double-strand breaks (DSBs), leading to genomic instability and cell death. [, , , , , , , , ]
- Modulation of Gene Expression: Pyridostatin can influence gene expression by binding to G4s located in promoter regions or within gene bodies, affecting transcription and potentially leading to changes in protein levels. [, , , , ]
- Inhibition of Viral Replication: Recent research suggests that Pyridostatin can inhibit the replication of certain viruses, such as rhinoviruses and enteroviruses, by targeting G4s within their RNA genomes. [, ]
Q4: How does Pyridostatin affect the innate immune response in cancer cells?
A4: Pyridostatin has been shown to induce the formation of micronuclei, fragments of chromosomes not incorporated into daughter cells during cell division. These micronuclei can then trigger the cGAS/STING pathway, a key component of the innate immune response, leading to the production of type I interferons and activation of other immune-related genes. [, , ]
Q5: What is the molecular formula and weight of Pyridostatin?
A5: The molecular formula for Pyridostatin is C26H27N7O2, and its molecular weight is 473.55 g/mol.
Q6: Is there spectroscopic data available for Pyridostatin?
A6: Yes, various spectroscopic techniques have been used to characterize Pyridostatin and its interactions with G4s. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure of Pyridostatin bound to G4s. []
- Circular Dichroism (CD) Spectroscopy: Employed to study the conformational changes induced in G4s upon Pyridostatin binding. [, ]
- Fluorescence Spectroscopy: Used to investigate the binding affinity and stoichiometry of Pyridostatin with G4s. [, ]
- Ultraviolet Resonance Raman (UVRR) Spectroscopy: Provides detailed information about the specific chemical groups involved in the interaction between Pyridostatin and G4s. []
Q7: Have computational methods been employed to study Pyridostatin and its interactions with G-quadruplexes?
A7: Yes, computational chemistry and modeling techniques have played a significant role in understanding the binding mode, affinity, and selectivity of Pyridostatin towards G4s. These methods include:
- Molecular Docking: Used to predict the binding pose and interactions of Pyridostatin within the G4 structure. [, ]
- Molecular Dynamics (MD) Simulations: Provide insights into the dynamic behavior of Pyridostatin-G4 complexes and the stability of these interactions over time. []
- Quantitative Structure-Activity Relationship (QSAR) Studies: Used to correlate the structural features of Pyridostatin and its analogs with their biological activity, providing guidance for the design of more potent and selective G4 binders. [, ]
Q8: How do structural modifications of Pyridostatin impact its activity and selectivity?
A8: SAR studies have been instrumental in understanding the key structural features of Pyridostatin that contribute to its G4 binding affinity and selectivity.
- Aromatic Core: The central pyridine ring and the two quinoline rings are essential for π-π stacking interactions with the G-tetrads. Modifications to these rings can significantly impact binding affinity. [, , ]
- Linker Length and Flexibility: The length and flexibility of the linkers connecting the aromatic rings to the central pyridine can affect the ability of Pyridostatin to adapt to different G4 conformations. Optimal linker length and flexibility are crucial for achieving high affinity and selectivity. [, , ]
- Side Chain Substituents: The amine side chains contribute to binding affinity through electrostatic interactions and hydrogen bonding with the DNA or RNA backbone. Modifications to these side chains can modulate the binding affinity and selectivity of Pyridostatin analogs. [, ]
Q9: What is known about the ADME properties of Pyridostatin?
A9: While detailed PK/PD studies are still limited, some research has provided insights into the ADME properties of Pyridostatin:
- Distribution: Pyridostatin has been shown to effectively target genomic loci associated with G4 binding proteins in cells, indicating successful cellular uptake and distribution. []
Q10: What evidence supports the efficacy of Pyridostatin in preclinical models?
A10: Preclinical studies have demonstrated promising anticancer activity of Pyridostatin in various in vitro and in vivo models:
- In Vitro Studies: Pyridostatin has shown potent cytotoxicity against a range of cancer cell lines, including those deficient in BRCA1/2 genes, which are involved in DNA repair. [, , , , , , ]
- Animal Models: In vivo studies using mouse models of cancer have demonstrated that Pyridostatin can inhibit tumor growth and improve survival. [, ]
Q11: Are there any known mechanisms of resistance to Pyridostatin?
A11: The emergence of resistance to anticancer agents is a major challenge. While specific resistance mechanisms to Pyridostatin have not been fully elucidated, potential mechanisms may involve:
Q12: Is there evidence for cross-resistance between Pyridostatin and other anticancer agents?
A12: Cross-resistance, where resistance to one drug confers resistance to other structurally or mechanistically related compounds, is a concern in cancer treatment. Limited data is available on cross-resistance with Pyridostatin. Research suggests that cells with increased expression of the DNA helicase BRIP1, involved in G4 unwinding, show resistance to both Pyridostatin and the G4 stabilizer TMPyP4, indicating a potential for cross-resistance among G4 ligands. []
Q13: What is the safety profile of Pyridostatin?
A13: While Pyridostatin has shown promising anticancer activity, thorough safety assessments are crucial before clinical translation. Further research is needed to fully elucidate the potential toxicity and long-term safety profile of Pyridostatin.
Q14: How does Pyridostatin research highlight the importance of cross-disciplinary collaboration?
A14: The development and characterization of Pyridostatin as a potential therapeutic agent exemplify the significance of cross-disciplinary research. This endeavor involves collaborations between:
- Chemistry and Medicinal Chemistry: Synthesis and structural optimization of Pyridostatin analogs with improved potency, selectivity, and pharmacological properties. [, , ]
- Molecular Biology and Genetics: Understanding the biological roles of G4s, identifying Pyridostatin targets, and elucidating its mechanisms of action. [, , , , , , ]
- Cell Biology and Biochemistry: Investigating the cellular effects of Pyridostatin, including its impact on DNA replication, repair, transcription, and cell signaling pathways. [, , , , , , , , , ]
- Computational Chemistry and Bioinformatics: Predicting G4 formation, modeling Pyridostatin-G4 interactions, and analyzing genomic data to identify potential therapeutic targets. [, , , , , ]
- Pharmacology and Toxicology: Evaluating the absorption, distribution, metabolism, excretion, and safety profile of Pyridostatin. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate](/img/structure/B1662741.png)
